Duteplase
Description
Contextualization of the Fibrinolytic System and Key Enzymes
The fibrinolytic system is a complex enzymatic cascade that functions to maintain vascular patency by degrading fibrin (B1330869) clots . This system is intricately linked with the coagulation cascade, ensuring a balance between clot formation and dissolution . The central enzyme of the fibrinolytic system is plasmin, a serine protease responsible for cleaving fibrin into soluble fibrin degradation products (FDPs) . Plasmin circulates in the blood as an inactive zymogen called plasminogen .
The conversion of plasminogen to active plasmin is primarily mediated by a group of enzymes known as plasminogen activators (PAs) . The two main physiological plasminogen activators in the human body are tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA) . t-PA is predominantly released from endothelial cells and its activity is significantly enhanced in the presence of fibrin, making it a key mediator of fibrin-specific lysis . u-PA, also known as urokinase, can activate plasminogen in the fluid phase and at cell surfaces via its receptor (uPAR) .
Here is a table summarizing the key components of the fibrinolytic system:
| Component | Type | Function |
| Plasminogen | Zymogen | Precursor to plasmin |
| Plasmin | Serine Protease | Degrades fibrin and other proteins |
| Tissue Plasminogen Activator (t-PA) | Plasminogen Activator | Activates plasminogen, activity enhanced by fibrin |
| Urokinase Plasminogen Activator (u-PA) | Plasminogen Activator | Activates plasminogen in fluid phase and at cell surfaces |
| Alpha-2-Antiplasmin (α2-AP) | Inhibitor | Primary inhibitor of plasmin |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Inhibitor | Primary inhibitor of t-PA and u-PA |
| Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) | Inhibitor | Modifies fibrin to impede plasminogen binding |
Evolution of Engineered Thrombolytics and Their Research Significance
The history of thrombolytic therapy began with the discovery of fibrinolytic substances in the early 1930s . Streptokinase, isolated from Streptococcus bacteria, was one of the first thrombolytic agents identified and used clinically . It functions by forming a complex with plasminogen, leading to its activation . Urokinase, a human-derived plasminogen activator found in urine, was another early thrombolytic agent that directly converts plasminogen to plasmin . These first-generation thrombolytics, however, lacked fibrin specificity, leading to systemic activation of plasminogen and an increased risk of bleeding complications .
The development of recombinant DNA technology paved the way for the creation of second-generation thrombolytics, notably recombinant tissue plasminogen activator (rt-PA), such as alteplase (B1167726) . Alteplase is a modified version of human t-PA and exhibits higher fibrin specificity compared to streptokinase and urokinase, meaning it preferentially activates plasminogen bound to fibrin within a clot . This targeted action was intended to improve efficacy and reduce systemic side effects.
The research significance of these engineered thrombolytics lies in the ongoing effort to develop agents that are more effective at dissolving clots, have a lower risk of bleeding, and are easier to administer. Studying the structural modifications and their impact on the biochemical and pharmacological profiles of these variants provides valuable insights into the mechanisms of fibrinolysis and the design of future thrombolytic agents.
Here is a table illustrating the evolution of thrombolytics:
| Generation | Examples | Key Characteristics |
| First Generation | Streptokinase, Urokinase | Lack fibrin specificity, higher risk of systemic effects |
| Second Generation | Alteplase (rt-PA) | Improved fibrin specificity compared to first generation |
| Third Generation | Reteplase (B1178584), Tenecteplase (B1169815), Duteplase, etc. | Engineered for enhanced half-life, fibrin specificity, resistance to inhibitors |
Overview of this compound within Contemporary Biochemical and Molecular Research
This compound is a recombinant double-chain tissue-type plasminogen activator . As a third-generation thrombolytic, it represents an advancement in the engineering of plasminogen activators. Research into this compound focuses on its biochemical properties, its mechanism of action as a recombinant enzyme, and its characteristics compared to other thrombolytics from a molecular and enzymatic perspective.
Contemporary biochemical and molecular research involving this compound contributes to the broader understanding of structure-function relationships in plasminogen activators. By analyzing how the specific structural features of this compound influence its interaction with fibrin, plasminogen, and inhibitors, researchers can gain insights into designing even more effective and targeted thrombolytic agents in the future. While specific detailed biochemical data and research findings on this compound's molecular interactions may require in-depth study of specialized literature, its classification as a double-chain recombinant t-PA places it within the context of engineered thrombolytics designed to leverage and improve upon the natural fibrinolytic mechanism.
This compound is a recombinant form of tissue plasminogen activator (tPA) that was historically significant in the research and development of thrombolytic therapies. Its development is rooted in the broader understanding of the plasminogen activation system and the subsequent advancements in recombinant DNA technology.
Properties
CAS No. |
120608-46-0 |
|---|---|
Molecular Formula |
C2HNOS46 |
Origin of Product |
United States |
Historical and Foundational Research Perspectives on Duteplase Development
Early Discoveries in Plasminogen Activation Mechanisms
Research into plasminogen activation dates back to the mid-20th century. As early as 1947, reports indicated that animal tissues contained an agent capable of activating plasminogen, initially termed fibrinokinase. In 1952, a soluble fibrinolytic activator was successfully extracted from animal tissues. The early 1970s saw the identification of alpha-2-antiplasmin (α2-antiplasmin), the primary physiological inhibitor of plasmin, which helped to elucidate the control mechanisms of physiological fibrinolysis.
Further studies in the mid-1970s revealed that certain malignant tumors secreted plasminogen activator activity, with the level of this "malignant protease" correlating with malignancy. This observation was confirmed, and it was demonstrated that this protease activity could be inhibited by plasma α2-antiplasmin.
The late 1970s, with the availability of highly purified proteins, allowed for biochemical studies that clarified the molecular interactions regulating physiological fibrinolysis. A comprehensive model for physiological fibrinolysis was published in 1978, highlighting that plasminogen is converted to plasmin by tPA, but this conversion is efficient primarily on the fibrin (B1330869) surface where tPA and plasminogen are "assembled." Free plasmin in the blood is rapidly inactivated by α2-antiplasmin, but plasmin generated at the fibrin surface is partially protected. The lysine-binding sites in plasminogen were recognized as important for the interaction between plasmin(ogen) and fibrin, as well as between plasmin and α2-antiplasmin.
The plasminogen activation system involves two main activators: tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). While uPA is crucial in tissue remodeling, tPA is the primary activator of plasminogen in blood and is mainly involved in vascular fibrinolysis. Fibrin significantly promotes the activation of plasminogen by tPA by providing binding sites that bring tPA and plasminogen into close proximity, simultaneously protecting the generated plasmin from inactivation by α2-antiplasmin.
Milestones in Recombinant Tissue Plasminogen Activator (tPA) Research Leading to Duteplase
The purification of tPA was a crucial step. Highly purified human tPA was initially obtained from uterine tissue. Later, it was purified from the culture fluid of the Bowes melanoma cell line, which proved to be an excellent producer of this activator. Using antiserum against uterine plasminogen activator, it was established that tissue plasminogen activator, vascular plasminogen activator, and blood plasminogen activator were immunologically identical but distinct from uPA. This confirmed that the plasminogen activator in blood was vascular tPA, primarily released from endothelial cells.
A major breakthrough was the cloning and expression of the human tPA gene using recombinant DNA techniques. This was first achieved at Genentech in 1982. Initially expressed in E. coli, more efficient expression of recombinant tPA (rt-PA) was subsequently obtained in mammalian cells, yielding a properly processed and glycosylated molecule. This rt-PA was found to be indistinguishable from natural tPA isolated from melanoma cell cultures in terms of biochemical properties, in vivo turnover, and specific thrombolytic activity.
This compound itself is described as a two-chain recombinant tPA, very similar to alteplase (B1167726). It is a glycoprotein (B1211001) of 527 amino acids produced by gene recombinant technology from Chinese hamster ovary cells. Historically, trials involving two-chain tPA (this compound) in the early 1990s played a role in establishing the basis for lower-dose tPA regimens in Japan. Although randomized controlled trials in Japan demonstrated that intravenous this compound was beneficial for acute embolic stroke patients treated within 6 hours of onset, its development was reportedly discontinued (B1498344) due to a patent issue.
Theoretical Considerations in the Design of Recombinant tPA Variants
The design of recombinant tPA variants, including this compound, was guided by the understanding of tPA's structure and function. The tPA molecule consists of several distinct domains: an N-terminal finger (F) domain, an epidermal growth factor (EGF) domain, two kringle (K1 and K2) regions, and a serine proteinase (P) domain.
These domains are involved in various functions:
Fibrin Binding: Primarily mediated by the F and K2 domains.
Plasma Clearance: Mediated via the F or E domains and carbohydrate side chains, contributing to a rapid initial half-life.
Enzymatic Activity: Located in the P domain, containing the active-site residues.
Inhibition by PAI-1: The sequence Lys296-His-Arg-Arg299 was shown to be required for rapid inhibition by plasminogen activator inhibitor-1 (PAI-1).
The conversion of single-chain tPA to its two-chain form by plasmin increases its affinity for converting plasminogen into plasmin. this compound is a two-chain rt-PA, which aligns with the understanding of the enhanced activity of the two-chain form.
The development of this compound and other rt-PA variants underscores the application of detailed structural and functional understanding of the tPA molecule to create therapeutic agents with potentially improved pharmacological profiles.
Molecular Architecture and Structural Biology of Duteplase
Primary Amino Acid Sequence Analysis and Post-Translational Modifications
Tissue plasminogen activator, the basis for duteplase, is synthesized as a single-chain protein of 527 amino acids . It is a glycoprotein (B1211001), meaning it undergoes post-translational modifications in the form of glycosylation . T-PA exists in two glycoforms: type 1 and type 2, with molecular weights of 66 kDa and 63 kDa, respectively . Type 1 t-PA has oligosaccharides attached at both Asn184 and Asn448, while type 2 is glycosylated only at Asn448 . Additionally, t-PA contains 17 disulfide bridges that are crucial for maintaining its conformation . While specific post-translational modifications for this compound are not explicitly detailed in the provided information, it is likely to share similar glycosylation patterns and disulfide bonding as its parent molecule, t-PA, given its close structural similarity. T-PA also contains β-hydroxyaspartic acid residues within its EGF domains, which are important for calcium binding .
Hierarchical Domain Organization of this compound (Finger, EGF, Kringle 1, Kringle 2, Serine Protease Domains)
Structurally, this compound, like endogenous t-PA, is composed of five distinct domains :
Finger domain (F): Located at the N-terminus, typically comprising residues 1-49 .
Epidermal Growth Factor-like domain (EGF): Following the Finger domain, generally spanning residues 50-87 .
Kringle 1 domain (K1): Located after the EGF domain, encompassing residues 88-175 .
Kringle 2 domain (K2): Situated after Kringle 1, extending from residue 176 to 256 .
Serine Protease domain (P): The C-terminal domain, comprising residues 257-527 . This domain contains the catalytic machinery .
These domains are arranged linearly in the protein sequence .
Functional Significance of Individual Domains
Finger domain (F): Primarily involved in binding to fibrin (B1330869) . The F domain contributes significantly, approximately 80%, to the affinity for fibrin . It also interacts with other molecules like annexin (B1180172) A2/S100A10 and the low-density lipoprotein receptor-related protein 1 (LRP1) .
EGF domain (EGF): Can play a role in clearance . It is also involved in binding to LRP1 . EGF-like domains in general are known to bind growth factor molecules and can activate various signaling pathways . They typically contain conserved cysteine residues forming disulfide bonds . Calcium-binding EGF-like domains, which contain a calcium-binding site, are also known and are involved in protein-protein interactions .
Kringle 1 domain (K1): The role of the K1 domain in fibrin binding has been subject to some contradictory findings, with some studies suggesting it is not significantly involved while others indicate it can facilitate binding . The K1 domain is also involved in binding to the mannose receptor (MR) . Kringle domains generally contain lysine (B10760008) binding sites that facilitate binding to fibrin and other substrates with N-terminal lysines . They are also thought to be involved in regulatory protein-protein interactions .
Kringle 2 domain (K2): Crucially involved in fibrin binding . The K2 domain contains a lysine binding site at Asp236 . Along with the Finger domain, K2 is a primary mediator of t-PA's binding to fibrin .
Serine Protease domain (P): Contains the catalytic triad (B1167595) responsible for the enzymatic conversion of plasminogen to plasmin . This domain is homologous to trypsin and chymotrypsin (B1334515) .
Inter-domain Linkages and Conformational Dynamics
This compound, like t-PA, exists in both single-chain and two-chain forms . The conversion to the two-chain form occurs via cleavage of a specific peptide bond between Arg275 and Ile276 by plasmin or kallikrein . These two chains, the heavy chain (containing the F, EGF, K1, and K2 domains) and the light chain (containing the Serine Protease domain), remain connected by a disulfide bond .
The functional activity of t-PA, and by extension this compound, is regulated by dynamic conformational equilibrium within the activation domain . Inter-domain interactions and conformational dynamics play a critical role in protein function, influencing aspects like ligand binding and assembly . The orientation of the domains relative to each other, mediated in part by the K1 domain, is important for activity and stimulation by fibrin . Binding of certain peptides between domains, such as the K2 and P domains, can stimulate activity by increasing inter-domain interactions and reducing protein dynamics .
Active Site Characterization and Catalytic Triad
The catalytic activity of this compound resides within its Serine Protease domain . Serine proteases are characterized by a conserved catalytic triad of amino acid residues located at the active site . In the case of t-PA, and thus this compound, this catalytic triad consists of His322, Asp371, and Ser478 . These residues work in concert to catalyze the hydrolysis of the Arg-Val bond in plasminogen, converting it to the active enzyme plasmin . The hydroxyl group of the serine residue acts as a nucleophile, facilitated by the imidazole (B134444) ring of histidine and the aspartate residue .
Structural Determinants of Substrate Specificity and Affinity
This compound, like t-PA, exhibits a high affinity and specificity for fibrin-bound plasminogen compared to circulating plasminogen . This fibrin specificity is a key feature that localizes plasminogen activation to the site of the blood clot . The structural basis for this specificity lies primarily in the interactions of the Finger and Kringle 2 domains with fibrin . The Finger domain is a major contributor to fibrin binding . The Kringle domains, particularly Kringle 2, contain lysine binding sites that interact with exposed C-terminal lysine residues on fibrin . The binding of t-PA to fibrin is enhanced by the generation of new C-terminal lysines as plasmin degrades the clot, creating a positive feedback loop .
The "surface assembly" of plasminogen activator and plasminogen on the fibrin surface significantly increases the affinity of t-PA for plasminogen . In the absence of fibrin, t-PA has a relatively weak affinity for plasminogen .
Comparative Structural Analysis with Endogenous Tissue Plasminogen Activator
This compound is a recombinant form of human t-PA with a very similar structure . The primary structural difference is the substitution of methionine for valine at position 245 . Endogenous t-PA is a glycoprotein of 527 amino acids, synthesized as a single chain that can be cleaved into a two-chain form . It possesses the same five structural domains: Finger, EGF, Kringle 1, Kringle 2, and Serine Protease .
The domain organization and the functional roles of these domains in fibrin binding, plasminogen activation, and clearance are conserved between this compound and endogenous t-PA . Both molecules utilize the catalytic triad within the Serine Protease domain to convert plasminogen to plasmin . The fibrin specificity, mediated by the Finger and Kringle 2 domains, is also a shared characteristic .
Biochemical Mechanisms of Action and Regulatory Interactions of Duteplase
Enzymatic Kinetics of Plasminogen Activation by Duteplase
This compound activates plasminogen through a proteolytic cleavage event, specifically targeting the Arg561-Val562 peptide bond within the plasminogen molecule. This cleavage transforms the inactive single-chain plasminogen (Glu-Plg) into the active, two-chain enzyme plasmin.
Michaelis-Menten Kinetics in Plasminogen Conversion
The enzymatic activation of plasminogen by plasminogen activators generally follows Michaelis-Menten kinetics. While specific kinetic constants for this compound were not explicitly detailed in the search results, studies on tissue-type plasminogen activator (t-PA), of which this compound is an analogue, demonstrate that the affinity for plasminogen is significantly enhanced in the presence of fibrin (B1330869). In the absence of fibrin, t-PA exhibits a weak affinity for plasminogen, with a reported Michaelis constant (KM) of approximately 65 µM. However, in the presence of fibrin, the KM decreases significantly, ranging between 0.15 and 1.5 µM, indicating a much higher affinity. This suggests that fibrin plays a crucial role in facilitating the interaction between the plasminogen activator and its substrate, plasminogen.
Role of Fibrin in Enhancing Plasminogen Activation Rate
Fibrin dramatically enhances the rate of plasminogen activation by t-PA and its analogues like this compound. This enhancement is reported to be at least two orders of magnitude. The presence of fibrin facilitates a "surface assembly" of plasminogen activator and plasminogen on the fibrin surface. This co-localization brings the enzyme and substrate into close proximity, leading to a more efficient conversion of plasminogen to plasmin compared to the reaction occurring in the fluid phase.
Fibrin Binding Mechanisms and Fibrin-Dependent Activity
This compound, as an rt-PA analogue, exhibits fibrin-dependent activity, meaning its efficiency in activating plasminogen is significantly increased in the presence of fibrin. This fibrin selectivity is a key feature of tissue-type plasminogen activators, allowing for targeted clot lysis while minimizing systemic activation of plasminogen in the circulation.
Molecular Interactions at the Fibrin Surface
The binding of t-PA to fibrin is mediated by specific domains within the t-PA molecule, primarily the finger domain and kringle 2 domain. These domains interact with exposed carboxyl-terminal lysine (B10760008) residues on the fibrin surface. As plasmin-mediated fibrinolysis progresses, new C-terminal lysine residues are generated on the partially degraded fibrin, which serve as additional binding sites for both plasminogen and t-PA, thereby accelerating the process through a positive feedback mechanism.
Interaction with Serine Protease Inhibitors (Serpins)
Molecular Basis of Plasminogen Activator Inhibitor-1 (PAI-1) Binding and Inhibition
Comparative Analysis of this compound Interaction with Other Serpins
Mechanisms of Zymogen Activation and Proteolytic Processing of this compound
Enzymes, particularly proteases, are often synthesized as inactive precursor forms called zymogens or proenzymes. Activation of a zymogen typically involves a specific biochemical change, most commonly proteolytic cleavage of a peptide bond, which reveals or reconfigures the active site. This controlled activation mechanism is crucial for preventing premature or inappropriate enzyme activity.
Native tissue plasminogen activator (tPA) is synthesized as a single-chain protein. This single-chain form has catalytic activity, which can be enhanced by the presence of fibrin. Single-chain tPA can be converted into a two-chain form by proteolytic cleavage, primarily by plasmin or kallikreins. While this conversion occurs, it does not necessarily enhance the fibrinolytic efficacy of tPA.
This compound is described as a two-chain form of tPA with a specific amino acid substitution (Valine to Methionine at position 245). Being a two-chain molecule suggests that this compound has already undergone a proteolytic processing event akin to the conversion of single-chain tPA to its two-chain form. This inherent two-chain structure implies that this compound may exist in a constitutively active or readily activatable state compared to a single-chain zymogen.
However, the provided sources also indicate that despite its proteolytic cleavage susceptibility, this compound shows decreased thermal stability, which renders it prone to permanent inactivation. This suggests that while it exists in a two-chain form, further proteolytic processing or environmental factors can lead to its degradation and loss of activity. This inactivation through proteolytic cleavage represents a form of processing that limits its functional lifespan.
In the context of zymogen activation, this compound appears to bypass the initial single-chain zymogen stage of native tPA by being produced as a two-chain molecule. The specific mechanisms regulating the formation of this two-chain structure during its production are not detailed in the provided texts, but it aligns with the general principle of proteolytic processing leading to an active form. The susceptibility to further proteolytic cleavage leading to inactivation highlights the delicate balance of processing and stability that governs its activity.
Investigation of Non-Fibrinolytic Substrates and Interactions
While the primary role of this compound is to activate plasminogen to plasmin for fibrinolysis, both plasmin and plasminogen activators like tPA (and by extension, potentially this compound) are involved in processes beyond the dissolution of fibrin clots.
Plasmin, the enzyme generated by this compound activity, has a broader substrate specificity than just fibrin. It is known to degrade various components of the extracellular matrix (ECM), including laminins, type IV collagen, perlecan, vitronectin, and fibronectin. Furthermore, plasmin can activate latent matrix metalloproteinases (MMPs), such as pro-MMP-9 and MT1-MMP, which are also involved in ECM remodeling. These activities contribute to tissue remodeling, cell migration, and potentially pathological processes.
Tissue plasminogen activator itself, independent of its plasminogen-activating function, has been shown to have non-fibrinolytic roles, particularly in the central nervous system. tPA interacts with various receptors, including N-methyl-D-aspartate receptors (NMDARs), influencing neuronal processes such as synaptic plasticity, learning, and memory. These interactions can have both neurotoxic and neuroprotective effects depending on the context. While direct evidence for this compound's specific non-fibrinolytic interactions is not extensively detailed, given its structural similarity to tPA, it is conceivable that it may share some of these interactions, although the Val245Met substitution could potentially modulate them.
Recombinant Expression and Purification Methodologies for Duteplase
Eukaryotic Expression Systems
Eukaryotic expression systems are frequently used for producing recombinant proteins, particularly those requiring complex post-translational modifications.
Chinese Hamster Ovary (CHO) cells are a widely used mammalian cell line for the industrial production of recombinant therapeutic proteins, including Duteplase. CHO cells are favored due to their ability to grow rapidly in suspension culture, achieve high protein production levels, and perform mammalian-like post-translational modifications. this compound is produced in deep culture by Chinese hamster ovary cells that have been transfected with the gene for tissue-type plasminogen activator. Different lineages of CHO cells exist, such as CHO-K1, CHO-DXB11 (DUKX), and CHO-DG44, which are commonly used in biologic production. These cell lines leverage selection markers to enhance gene expression and product quantity. CHO-DXB11, for instance, has historical significance as one of the first CHO cell lines used for producing recombinant mammalian proteins like human tissue plasminogen activator. CHO-S is a suspension-adapted variant suitable for large-scale bioreactor production, known for proper protein folding and post-translational modifications, coupled with high yield.
Post-translational modifications (PTMs) are crucial biochemical processes that occur during or after protein synthesis, significantly influencing protein function, stability, localization, and interactions. Glycosylation, the attachment of sugar molecules to specific amino acid residues, is a complex and important PTM that plays a role in protein folding, cell signaling, and molecular trafficking. this compound, as a recombinant glycoprotein (B1211001), undergoes glycosylation in the eukaryotic host system. Tissue plasminogen activator (t-PA), the basis for this compound, contains glycosylation sites. Wild-type t-PA has four potential glycosylation sites. Glycosylation at certain sites can influence the protein's activity and interactions. The ability of mammalian cells, such as CHO cells, to perform human-like post-translational modifications is key to the proper functioning of many recombinant proteins.
Mammalian Cell Lines (e.g., Chinese Hamster Ovary (CHO) Cells)
Prokaryotic Expression Challenges and Optimization Strategies
While prokaryotic systems, particularly Escherichia coli (E. coli), offer advantages like low cost and simplicity for protein production, expressing complex eukaryotic proteins like this compound in these systems presents significant challenges. d-nb.info One major challenge is the lack of proper post-translational modifications, such as glycosylation, which are essential for the full activity and stability of many eukaryotic proteins. d-nb.info Another significant issue is the difficulty in forming correct disulfide bonds in the reducing environment of the E. coli cytoplasm. d-nb.info Proteins with multiple disulfide bonds, like t-PA which has 17 disulfide bridges, are particularly challenging to express functionally in prokaryotes. d-nb.infomuni.cz This often results in the formation of inactive inclusion bodies, requiring complex and often inefficient refolding procedures to regain biological activity. d-nb.info
Optimization strategies to overcome these challenges in prokaryotic expression include targeting protein expression to the periplasmic space, which has a less reducing environment conducive to disulfide bond formation. Co-expression with disulfide oxidoreductases can also help facilitate correct disulfide bond formation. muni.cz Codon optimization is another strategy employed to improve translation efficiency and reduce the formation of inclusion bodies. Despite these efforts, achieving high yields of properly folded and active full-length t-PA or its derivatives like this compound in prokaryotic systems remains difficult compared to eukaryotic systems. d-nb.info
Management of Inclusion Body Formation and Protein Denaturation
Inclusion body formation in recombinant protein expression is influenced by factors including high protein expression levels, protein misfolding, cellular stress, intrinsic protein characteristics (such as hydrophobicity and disulfide bond formation), and suboptimal expression conditions researchgate.netnih.gov. Strategies to mitigate inclusion body formation include optimizing culture conditions, such as lowering growth temperatures and adjusting inducer concentrations nih.gov. Altering expression vectors and modifying the protein of interest can also be considered nih.gov.
When inclusion bodies do form, the aggregated protein is typically in a denatured state nih.govontosight.ai. Recovering active protein from inclusion bodies involves isolating the inclusion bodies, solubilizing the aggregated protein using denaturing agents, and subsequently refolding the protein to its native conformation ontosight.ai. Common denaturing agents used for solubilizing inclusion bodies include high concentrations of urea (B33335) or guanidine (B92328) HCl. This solubilization step causes denaturation, unfolding the protein to allow for subsequent proper refolding ontosight.ai.
Refolding Techniques, Including Assisted Renaturation with Protein Disulfide Isomerase (PDI)
Refolding of solubilized inclusion bodies is a critical step to regain the protein's biological activity ontosight.ai. Various techniques are employed for protein refolding, including direct dilution, dialysis, diafiltration, and chromatographic methods ontosight.ai.
The dilution method involves rapidly diluting the denatured protein solution into a refolding buffer lacking denaturants, significantly reducing the concentration of the denaturant and allowing protein refolding to occur ontosight.ai. Dialysis involves placing the denatured protein solution in a semi-permeable membrane bag and dialyzing against a refolding buffer, gradually decreasing the denaturant concentration over time ontosight.ai. Chromatographic methods, such as size exclusion or gel filtration chromatography, can also be used for refolding, allowing simultaneous buffer exchange as the protein moves through the column ontosight.ai.
Chemical additives in the refolding buffer can significantly influence the yield and efficiency of the refolding process by suppressing aggregation and stabilizing the refolded protein ontosight.ai. These additives can include sugars, alcohols, polymers, detergents, amino acids (such as arginine and glycine), kosmotropic and chaotropic salts, and reducing agents. For proteins containing cysteine residues and disulfide bonds, an optimized balance of redox agents, such as a mix of reduced and oxidized glutathione, is crucial in the refolding buffer to promote the formation of correct disulfide bonds and inhibit incorrect ones.
Assisted renaturation with enzymes like Protein Disulfide Isomerase (PDI) is particularly relevant for proteins with multiple disulfide bonds, such as t-PA and its variants. PDI is an enzyme that catalyzes the formation and rearrangement of disulfide bonds, facilitating the correct folding of proteins in the endoplasmic reticulum. Studies on related proteins like Reteplase (B1178584), a deletion mutein of t-PA, have shown that PDI can significantly increase the refolding rate and yield by assisting the formation of correctly matched disulfide bonds. PDI achieves this by catalyzing thiol/-SS- exchange reactions, opening mismatched disulfide bonds and promoting the formation of native ones.
Alternative Expression Systems (e.g., Plant-based Platforms)
While E. coli is a common host for recombinant protein expression, alternative expression systems are explored to overcome limitations such as inclusion body formation and the inability to perform complex post-translational modifications like glycosylation, which can be important for protein activity and stability.
Plant-based expression platforms have emerged as viable alternatives for producing recombinant proteins. These systems offer several advantages, including being relatively cost-efficient, free from human pathogens, capable of synthesizing complex proteins with post-translational modifications (though glycosylation patterns may differ from mammalian systems), and easily scalable by increasing the number of plants. Plant-based systems can produce a wide range of proteins, including therapeutic proteins. While plant glycosylation patterns can differ from mammalian ones, modified plant lines are available that can produce human-like glycosylation patterns if required for protein functionality.
Protein Purification Techniques and Analytical Characterization
Following expression and refolding (if necessary), recombinant this compound requires extensive purification to isolate the target protein from host cell contaminants and misfolded aggregates. A combination of chromatographic techniques is typically employed to achieve high purity. Analytical characterization is essential throughout the purification process and for the final product to assess purity, homogeneity, and structural integrity.
Ion-Exchange and Gel Filtration Chromatography
Ion-exchange chromatography separates proteins based on their net surface charge, which varies depending on the surrounding pH. The stationary phase contains charged functional groups (either positive or negative), and proteins with an opposite charge to the stationary phase will bind. Proteins are eluted by increasing the ionic strength of the mobile phase (e.g., using a salt gradient) or by changing the pH, which alters the net charge of the proteins. Cation exchange chromatography uses a negatively charged stationary phase and is suitable for separating proteins with a net positive charge at the working pH, while anion exchange chromatography uses a positively charged stationary phase for proteins with a net negative charge. Studies on related proteins have utilized cation-exchange chromatography as part of the purification scheme.
Gel filtration chromatography, also known as size exclusion chromatography, separates proteins based on their hydrodynamic volume or size. The stationary phase consists of porous beads with a defined range of pore sizes. Larger molecules that are too large to enter the pores elute first, while smaller molecules that can enter the pores have a longer path through the column and elute later. This technique is useful for separating proteins of different sizes and for buffer exchange ontosight.ai. Gel filtration chromatography can be used to assess the aggregation state and molecular size distribution of proteins.
Assessment of Protein Purity and Homogeneity
Assessing the purity and homogeneity of the purified this compound is crucial to ensure its quality and suitability for its intended use. Purity refers to the proportion of the target protein relative to impurities, while homogeneity pertains to the uniformity of the protein population in terms of molecular weight, structure, and function.
Several analytical techniques are commonly employed for this assessment:
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This technique separates proteins based on their molecular weight and is widely used to assess protein purity by visualizing the number and intensity of protein bands.
High-Performance Liquid Chromatography (HPLC): HPLC, including techniques like Reversed-Phase HPLC (RP-HPLC) and Ion-Exchange HPLC (IEX-HPLC), provides high-resolution separation and quantification of protein components, allowing for the detection of impurities and variants. RP-HPLC separates proteins based on hydrophobicity.
Mass Spectrometry (MS): MS provides precise molecular weight determination and structural information, which is valuable for confirming the identity of the target protein and detecting post-translational modifications or impurities.
Isoelectric Focusing (IEF): IEF separates proteins based on their isoelectric point (pI), the pH at which a protein has no net charge. This technique is useful for assessing charge homogeneity and detecting different isoforms of the protein.
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is used to evaluate protein aggregation.
Preclinical Research Paradigms and Pharmacological Characterization of Duteplase
In Vitro Assays for Fibrinolytic Potency and Specificity
In vitro studies are fundamental in the preclinical assessment of thrombolytic agents like Duteplase, providing insights into their direct effects on fibrin (B1330869) clots and their enzymatic activity. These assays help determine the potency and specificity of the compound in a controlled environment.
Fibrin Plate Lysis Assays
Fibrin plate lysis assays are a classical method used to assess the fibrinolytic activity of plasminogen activators. In this assay, a fibrin "lawn" is created on a Petri dish by clotting a fibrinogen solution with thrombin and calcium chloride. The test substance, containing the plasminogen activator, is then applied to the fibrin surface. The plates are incubated, and if the substance has fibrinolytic activity, it will activate plasminogen present in the fibrin, leading to the formation of plasmin, which degrades the fibrin clot. The extent of lysis is typically measured by the diameter of the clear zone formed around the application site, which is proportional to the concentration of the plasminogen activator. This method allows for a visual and quantitative assessment of a compound's ability to induce fibrinolysis.
Spectrophotometric and Fluorometric Substrate Assays
Spectrophotometric and fluorometric assays are utilized to measure the enzymatic activity of plasminogen activators by quantifying the rate of substrate cleavage. These functional assays often employ chromogenic or fluorogenic substrates that are specifically cleaved by plasmin, which is generated through the activation of plasminogen by the plasminogen activator (such as this compound). As plasmin cleaves the substrate, a colored or fluorescent product is released, and its concentration is measured using a spectrophotometer or fluorometer. The rate of product formation is indicative of the enzyme's activity. These assays can be adapted to assess the activity of t-PA variants and are often performed in microplate formats for higher throughput. Turbidimetric clot lysis assays, which measure changes in absorbance as a clot forms and lyses in the presence of a plasminogen activator, are also a type of spectrophotometric assay used to assess fibrinolysis in plasma.
Animal Models for Thrombolytic Activity and Pathway Analysis
Animal models are crucial for evaluating the in vivo thrombolytic efficacy of this compound and understanding its effects within a complex biological system. These models allow researchers to study thrombus lysis, pharmacokinetics, and pharmacodynamics.
Inducement and Assessment of Thrombus Lysis in Various Animal Models
Various animal models have been employed to study the thrombolytic activity of this compound and other rt-PA variants. These models aim to simulate thrombotic conditions observed in humans, such as those occurring in myocardial infarction or ischemic stroke. Canine models of coronary arterial occlusion/reperfusion have been used, where thrombi are induced, and the ability of the thrombolytic agent to restore blood flow is assessed. semanticscholar.org Similarly, models of carotid artery thrombosis in rats have been utilized to evaluate thrombolytic efficacy. Mouse models of thromboembolic stroke, often induced by the injection of a blood clot or thrombin into a cerebral artery, are also used to study the effects of thrombolytic agents on recanalization and infarct size. Assessment of thrombus lysis in these models can involve techniques such as angiography or ultrasound to directly visualize blood flow restoration (recanalization) pharmakb.com, as well as histological analysis to determine the extent of tissue damage (infarct volume).
Pharmacokinetic and Pharmacodynamic Modeling in Non-Human Systems
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in non-human systems are essential for understanding how the animal's body affects the drug and how the drug affects the body. These studies help characterize the absorption, distribution, metabolism, and excretion of this compound, as well as the relationship between its concentration at the site of action and its thrombolytic effect. While some pharmacokinetic data on recombinant double-chain t-PA (this compound) in patients exists, preclinical animal studies have also contributed to understanding its behavior in vivo. pharmakb.com These models help predict the likely behavior of the compound in humans and inform the selection of appropriate dosing strategies for clinical trials.
Cellular and Molecular Studies of this compound Interactions in Preclinical Settings
Preclinical research also delves into the cellular and molecular interactions of this compound. These studies aim to elucidate the mechanisms by which this compound exerts its effects at a more granular level. As a plasminogen activator, this compound's primary molecular function involves the conversion of plasminogen to plasmin, particularly at the fibrin surface within a clot. Plasmin then degrades the fibrin meshwork, leading to clot dissolution.
Furthermore, research has investigated the interactions of t-PA with cellular receptors, which can influence its clearance and potentially mediate other cellular effects. While specific detailed cellular and molecular interaction studies focusing solely on this compound are not extensively detailed in the provided snippets, the broader understanding of t-PA's cellular and molecular mechanisms in preclinical settings provides a framework for understanding this compound's activity.
Evaluation of this compound Effects on Endothelial, Astrocyte, and Neuronal Cells in vitro
In vitro models utilizing endothelial, astrocyte, and neuronal cells are crucial for understanding the potential effects of thrombolytic agents like this compound on the neurovascular unit, particularly in the context of conditions such as ischemic stroke. mdpi.comuantwerpen.beijbs.com These models aim to mimic the complex cellular interactions and barrier properties observed in vivo. mdpi.comijbs.commdpi.com
Studies involving brain endothelial cells, often co-cultured with astrocytes and neurons, are used to assess various cellular properties, including barrier integrity, cell adhesion, and the expression of specific proteins like tight junction proteins (e.g., ZO-1) and efflux transporters (e.g., P-glycoprotein). mdpi.comuantwerpen.beijbs.commdpi.comfrontiersin.org The presence of astrocytes and neurons in co-culture models has been shown to enhance the barrier function of endothelial cells and increase the expression of these key proteins, making triple co-culture models more representative of the in vivo neurovascular unit. ijbs.com
While the provided search results discuss the use of such in vitro models for studying the effects of conditions like anoxia-reoxygenation or the impact of other substances like BACE1 inhibitors on these cell types, direct data specifically detailing the effects of this compound on endothelial, astrocyte, and neuronal cells in these in vitro paradigms were not explicitly found within the search snippets. uantwerpen.beijbs.comfrontiersin.org However, the general principles of these models are relevant to how this compound's effects might be evaluated.
Receptor-mediated Interactions in Animal Tissues
Tissue plasminogen activator (t-PA), including its recombinant forms like this compound, interacts with various receptors in animal tissues, influencing its activity, clearance, and potential effects. nih.gov A key interaction involves binding to liver cell receptors, such as the low-density lipoprotein receptor-related protein 1 (LRP1), which plays a significant role in t-PA clearance and contributes to its relatively short half-life. nih.govresearchgate.net Other receptors, including the mannose receptor (MR) and potentially the asialoglycoprotein receptor, also contribute to t-PA clearance. nih.govresearchgate.net
In the brain parenchyma, t-PA can interact with the N-methyl-D-aspartate receptor (NMDAR) and activate matrix metalloproteinases. nih.govresearchgate.netresearchgate.net These interactions in the brain are relevant to understanding the potential neurological effects of thrombolytic therapy. nih.govresearchgate.netresearchgate.net On the surface of endothelial cells, t-PA can bind to annexin (B1180172) A2/S100A10, leading to plasminogen activation at the cell surface. nih.gov T-PA is also capable of crossing the intact blood-brain barrier via LRP1-dependent transcytosis. nih.gov
While these interactions are described for t-PA in general, and this compound is a form of recombinant t-PA, specific details on how the methionine substitution in this compound (at position 245) might uniquely influence these receptor-mediated interactions in animal tissues were not detailed in the provided search results. nih.gov
Comparative Preclinical Studies with Other Recombinant Plasminogen Activators
Comparative preclinical studies are essential for evaluating the potential advantages and limitations of different recombinant plasminogen activators (r-PAs), such as this compound, alteplase (B1167726), and tenecteplase (B1169815). researchgate.netnih.gov this compound is a two-chain form of t-PA with a single amino acid substitution (valine to methionine at position 245) compared to alteplase. nih.gov It is produced in Chinese hamster ovary (CHO) cells. karger.comnih.gov
Preclinical comparisons often focus on aspects such as in vitro specific activity, fibrin specificity, half-life, efficacy in dissolving clots in animal models, and potential interactions with brain cells. researchgate.netnih.govnih.gov For instance, this compound has been reported to have a lower in vitro specific activity compared to alteplase. nih.govoup.com
Studies comparing tenecteplase (TNK) and alteplase (rtPA) in preclinical stroke models have investigated their effects on neuronal cell death and hemorrhagic transformation. nih.gov One study indicated that rtPA, but not TNK, caused cell death in neuronal cultures. nih.gov Animal models in these comparative studies often require higher doses of thrombolytics compared to clinical doses in humans to achieve similar effects. nih.gov Early administration of TNK in a preclinical setting was associated with decreased hemorrhagic transformations compared to early administration of rtPA. nih.gov
While the search results mention that this compound was evaluated in clinical trials for acute myocardial infarction and its efficacy was found to be comparable to alteplase in terms of 90-minute patency rates, detailed preclinical comparative studies specifically highlighting this compound's performance against other r-PAs in various animal models or in vitro systems, beyond the note on lower specific activity, were not extensively described within the provided snippets. nih.govoup.com However, the general framework of such comparative preclinical research, as exemplified by studies on alteplase and tenecteplase, is applicable. nih.gov
Protein Engineering and Rational Design Approaches for Duteplase Variants
Strategies for Modulating Biological Half-Life
The native t-PA has a short plasma half-life, primarily due to rapid clearance by liver receptors, particularly the low-density lipoprotein receptor-related protein 1 (LRP1) and the mannose receptor (MR) nih.govj-stroke.org. These receptors interact with specific domains of t-PA, including the finger (F), epidermal growth factor (EGF), and kringle 1 (K1) domains, as well as carbohydrate chains attached to the protein nih.govj-stroke.org.
Engineering strategies to prolong the biological half-life of t-PA variants, applicable in principle to Duteplase development, often involve modifications that reduce interaction with these clearance receptors. This can be achieved through:
Deletion of specific domains: Variants like reteplase (B1178584), which lacks the F, EGF, and K1 domains, exhibit an enhanced half-life compared to native t-PA due to reduced binding to MR and LRP1 nih.govahajournals.org. Lanoteplase, another variant, also lacks the F and EGF domains and has an improved plasma half-life core.ac.uk.
Modification of glycosylation sites: Carbohydrate chains on t-PA, particularly at Asn117 in the K1 domain, contribute to clearance by the mannose receptor nih.govj-stroke.org. Modifying or removing these glycosylation sites can reduce receptor-mediated uptake and extend half-life. For example, tenecteplase (B1169815) has a mutation (Asn117Gln) that eliminates MR recognition nih.gov.
Introduction of new glycosylation sites: Conversely, introducing new glycosylation sites can also influence half-life, potentially by creating steric hindrance that affects interaction with clearance receptors nih.gov. Tenecteplase includes a mutation (Thr103Asn) that introduces a complex oligosaccharide, contributing to its enhanced half-life nih.gov.
Fusion with half-life extending moieties: While not specifically detailed for this compound in the provided sources, general protein engineering approaches for half-life extension include fusion with molecules like albumin-binding domains (ABD) or large, flexible polypeptides such as PAS or XTEN, which increase the hydrodynamic radius and reduce kidney filtration diva-portal.orguio.no.
These approaches aim to maintain therapeutic efficacy while allowing for less frequent administration, a desirable characteristic for thrombolytic therapy.
Engineering for Enhanced Plasminogen Activator Inhibitor-1 (PAI-1) Resistance
| t-PA Variant / Mutation | Location (Residues) | Effect on PAI-1 Interaction | Reference |
| Tetra-alanine | 296-302 | Substantially decreased inhibition | researchgate.netresearchgate.net |
| Charge-reversing mutations | 296-302 | Substantially decreased inhibition | researchgate.net |
| Tyr368Leu | 368 | Improved resistance | researchgate.net |
| Ala419Tyr | 419 | Increased PAI-1 resistance 30-fold | nih.gov |
| KHRR to AAAA substitution | 128-131 | Partial resistance in truncated t-PA | bmbreports.org |
Targeted Mutagenesis of PAI-1 Interaction Sites
Approaches to Improve Fibrin (B1330869) Specificity and Localized Activity
Fibrin specificity is a crucial property for thrombolytic agents, as it ensures that plasminogen activation is preferentially localized to the fibrin clot, minimizing systemic activation of plasminogen and the risk of bleeding complications researchgate.netahajournals.org. Native t-PA exhibits fibrin specificity, which is mediated by its domains, particularly the finger (F) and kringle 2 (K2) domains nih.govahajournals.orgmuni.cz.
The F and K2 domains of t-PA are primarily responsible for its binding to fibrin nih.govahajournals.orgmuni.cz. The F domain is implicated in initial low-affinity binding to native fibrin, while the K2 domain binds to newly generated C-terminal lysine (B10760008) residues in degrading fibrin, which enhances plasminogen activation core.ac.uk.
Modifications to these domains can alter fibrin binding affinity and specificity. For example, deletion of the F domain, as in reteplase, results in less fibrin specificity compared to alteplase (B1167726) ahajournals.org. Conversely, modifications or chimeras involving these domains can be designed to enhance fibrin binding.
Research on t-PA variants has explored modifications to the fibrin-binding domains:
Substitution of the t-PA F-domain with the corresponding domain from desmoteplase, along with K2 domain removal, increased fibrin affinity and stimulatory effect j-stroke.org.
A variant consisting of the GHRP peptide (mimicking the B knob of fibrin), K2, and P domains showed improved binding to fibrin compared to reteplase nih.gov.
These studies demonstrate that targeted modifications or domain swapping can modulate the fibrin binding characteristics of t-PA variants.
Domain truncations and the creation of chimeric proteins involving t-PA domains and domains from other proteins are strategies used to optimize fibrin specificity and other properties nih.govnih.gov.
Truncation of domains can impact fibrin binding. As mentioned, reteplase (K2P domains) has reduced fibrin specificity compared to full-length t-PA (F, EGF, K1, K2, P) ahajournals.org. However, domain deletion studies have sometimes yielded inconsistent results regarding the involvement of specific domains like K1 and K2 in fibrin binding nih.gov.
Chimeric proteins can be designed to combine desirable properties from different plasminogen activators or other proteins. Amediplase, for instance, is a chimeric protein containing parts of t-PA (F and K2 domains) and urokinase (P domain). While it has lower fibrin affinity, which may aid clot penetration, it also has a longer half-life nih.govnih.gov. Chimeric combinations of t-PA and urokinase domains have shown varying fibrin affinity nih.govnih.gov.
Advanced Research Methodologies and Future Directions in Duteplase Studies
Application of Advanced Biophysical Techniques
Advanced biophysical techniques offer powerful tools to probe the molecular details of duteplase, providing critical information about its structure, dynamics, and interactions with other molecules.
X-ray Crystallography and NMR Spectroscopy for Structural Elucidation
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for determining the three-dimensional structure of proteins like this compound. X-ray crystallography provides high-resolution structural information from protein crystals, while NMR spectroscopy offers insights into protein structure and dynamics in solution. nih.govyale.eduresearchgate.net Studies comparing protein structures determined by these methods have sometimes revealed differences, which may be attributed to the different environments (crystal vs. solution) or methodological variations. nih.govyale.edu High-quality structures determined by both methods, however, tend to show similar core packing properties. yale.edu The structural information obtained from these techniques is vital for understanding how this compound interacts with its targets and for rational drug design or modification.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time. youtube.comcriver.comcytivalifesciences.com It allows for the determination of binding kinetics, including association (ka) and dissociation (kd) rates, as well as binding affinity (KD). criver.comnih.govnih.gov In SPR assays, one molecule (ligand) is immobilized on a sensor surface, and the binding of a second molecule (analyte) in solution is detected by changes in refractive index near the surface. criver.comcytivalifesciences.com The resulting data, displayed as a sensorgram, provides valuable information about the strength, specificity, and kinetics of the interaction. youtube.comcriver.comcytivalifesciences.com SPR can be used to study the binding of this compound to its substrates, such as plasminogen and fibrin (B1330869), and to potential inhibitors or regulatory molecules. nih.govnih.gov This kinetic data is crucial for understanding the mechanism of action of this compound and for comparing its binding properties with other thrombolytic agents.
Proteomics and Metabolomics in Understanding this compound Mechanisms
Proteomics and metabolomics are high-throughput approaches that can provide a broader understanding of the biological effects and mechanisms of this compound. Proteomics involves the large-scale study of proteins, while metabolomics focuses on small-molecule metabolites. frontiersin.orgnih.gov By analyzing changes in protein abundance and metabolite profiles in biological systems treated with this compound, researchers can gain insights into the pathways and networks affected by the compound. frontiersin.org This can help to identify downstream effects, potential biomarkers, and previously unknown interactions. frontiersin.orgnih.gov The integration of proteomics and metabolomics data can provide a more comprehensive picture of the molecular events triggered by this compound. frontiersin.org
Development of Novel In Vitro and Ex Vivo Research Models
The development and utilization of novel in vitro and ex vivo research models are essential for studying the activity and effects of this compound under controlled conditions that mimic physiological or pathological states. In vitro models, such as cell-based assays, allow for the investigation of specific cellular and molecular mechanisms. cusabio.combiobide.com Ex vivo models, which involve the use of isolated tissues or organs, offer a level of biological complexity between in vitro and in vivo studies, maintaining some native tissue interactions. cusabio.combiobide.com These models can be used to evaluate the thrombolytic activity of this compound, its interactions with blood components, and its effects on vascular function. researchgate.net They can also serve as valuable tools for preclinical evaluation and for reducing the reliance on in vivo animal studies. biobide.com
Bioinformatic and Computational Approaches for this compound Characterization
Bioinformatic and computational approaches play an increasingly important role in the characterization of this compound. These methods involve the use of computational tools and algorithms to analyze biological data, such as protein sequences and structures. preprints.orgnih.govuniversite-paris-saclay.fr Bioinformatic analysis can be used to predict structural features, functional domains, and potential interaction sites of this compound. nih.gov Computational modeling, such as molecular dynamics simulations, can provide insights into the flexibility and dynamics of the molecule and its interactions with other molecules at an atomic level. unina.it These approaches can complement experimental studies, aid in the interpretation of complex datasets, and guide the design of modified this compound variants with improved properties. nih.govfrontiersin.org
Q & A
Q. How to contextualize this compound findings within evolving thrombolytic research paradigms?
- Methodological Answer : Systematic reviews using PRISMA guidelines can map this compound’s efficacy against emerging therapies (e.g., tenecteplase). Gap analysis should highlight understudied areas (e.g., pharmacogenomics). Collaborative platforms like FAIR data repositories enhance cross-study interoperability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
